3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol
Description
The compound 3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol (hereafter referred to as Compound A) is a spirocyclic molecule featuring a benzo[a]fluorene core fused to a furo[3,2-b]pyridine ring system. Its stereochemical complexity arises from multiple chiral centers (e.g., 3'S,3'aS,6'S configurations) and a spiro junction at position 9 of the decahydrobenzofluorene moiety . The hydroxyl group at position 3 and tetramethyl substituents contribute to its unique physicochemical properties, including logP, solubility, and hydrogen-bonding capacity.
Properties
IUPAC Name |
3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41NO2/c1-15-11-24-25(28-14-15)17(3)27(30-24)10-8-20-21-6-5-18-12-19(29)7-9-26(18,4)23(21)13-22(20)16(27)2/h5,15,17,19-21,23-25,28-29H,6-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASFUMOKHFSJGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)O)C)NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859871 | |
| Record name | 17,23-Epoxyveratraman-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol , also known as a derivative of cyclopamine (CAS 4449-51-8), exhibits significant biological activities primarily through its interaction with the Hedgehog (Hh) signaling pathway. This pathway plays a crucial role in embryonic development and tumorigenesis. The following sections will detail the biological activity of this compound based on various research findings.
The primary mechanism through which this compound exerts its biological effects is by inhibiting the Smoothened (SMO) protein within the Hedgehog signaling pathway. This inhibition disrupts downstream signaling essential for cell differentiation and proliferation. The compound's ability to block Hh signaling is critical in both developmental biology and cancer research.
Anticancer Properties
Research has demonstrated that 3',6',10,11b-tetramethylspiro exhibits potent anticancer activity:
- Inhibition of Tumor Growth : Studies indicate that this compound can significantly reduce the proliferation rates of various cancer cell lines. For example:
Teratogenic Effects
The compound has been observed to have teratogenic effects in animal models. In studies involving C57BL/6J mice:
- Embryonic Defects : Exposed embryos exhibited severe defects such as cyclopia and cleft lip/palate .
- Organ Development Issues : There were significant deficits in gastrointestinal organ development and overall body size reduction .
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Hedgehog Signaling in Colorectal Tumors :
- Teratogenicity Assessment :
Data Tables
| Biological Activity | Effect Observed | Cell Line/Model | Concentration (μM) |
|---|---|---|---|
| Tumor Growth Inhibition | Reduced proliferation | MCF-7 | 10 - 20 |
| Apoptosis Induction | Significant apoptosis | CaCo2 | 20 |
| Teratogenicity | Cyclopia | C57BL/6J mice | Various doses |
Comparison with Similar Compounds
Spirocyclic Analog in SMO Receptor Binding (Compound 13)
A closely related analog, (2'R,3S,3'R,3'aS,6'S,6aS,6bS,7'aR,11aS,11bR)-3',6',10,11b-tetramethyl-spiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-3-ol (Compound 13, ), shares identical core structural features with Compound A but differs in stereochemistry and substitution patterns. Key findings include:
- Binding Affinity: Compound 13 was used as a radioligand ([³H]-cyclopamine analog) to assess SMO receptor antagonism in NSCLC cells resistant to EGFR inhibitors.
- Structural Divergence : The stereochemical arrangement (e.g., 2'R vs. 3'S in Compound A) likely influences target selectivity and metabolic stability.
Table 1: Comparison of Compound A and Compound 13
Pyrano-Furo-Pyridone Derivatives
Synthetic pyrano-furo-pyridone derivatives () share structural motifs with Compound A, particularly the fused furo-pyridine system. For example:
- Compound 14cf: (±)-6-(4-methoxybenzyl)-2,2,7-trimethyl-4a,9a-dihydro-2H-pyrano[3',2':4,5]furo[3,2-c]pyridine-3,5(4H,6H)-dione. Key Differences: Lacks the spiro junction and benzofluorene core but retains the furopyridine heterocycle. Bioactivity: These derivatives were synthesized for phenotypic screening, though specific targets remain uncharacterized .
Chemoinformatic Similarity Analysis
- Tanimoto Coefficient: Using Morgan fingerprints (radius 2, 2048 bits), Compound A shows moderate similarity (~0.6–0.7) to spirocyclic alkaloids like aglaithioduline () and cyclopamine analogs.
- Murcko Scaffolds : Compound A’s scaffold clusters with benzofluorene-containing natural products (), indicating shared chemotype-driven bioactivity profiles .
Table 2: Tanimoto Similarity Scores (Representative Compounds)
| Compound | Tanimoto Coefficient (vs. Compound A) | Reference |
|---|---|---|
| Aglaithioduline | ~0.70 | |
| Cyclopamine | ~0.65 | |
| 6,6,10-Trimethyl analog | ~0.55 |
Bioactivity Profile Clustering
Hierarchical clustering of bioactivity data () suggests that spirocyclic compounds like Compound A may cluster with kinase inhibitors (e.g., MET/SMO) due to shared structural motifs that interact with hydrophobic binding pockets. For example:
- HDAC Inhibition : Structural similarity to SAHA-like compounds () implies possible histone deacetylase modulation .
Key Research Findings and Gaps
- Therapeutic Potential: Compound 13’s efficacy in NSCLC models highlights the spirobenzofluorene scaffold’s relevance in oncology, though Compound A’s specific activity remains unexplored .
- Synthetic Challenges : The stereochemical complexity of Compound A complicates synthesis and purification, as seen in related spiro compounds ().
- Data Limitations: No direct bioactivity data for Compound A were found; most inferences derive from structural analogs.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
